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Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6

(HDAC6).[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent,

particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2][5] This

technical guide provides a comprehensive overview of the available preclinical data on the

pharmacokinetics and pharmacodynamics of ACY-1083, with a focus on its mechanism of

action and therapeutic effects in CIPN models.

Pharmacokinetics
The pharmacokinetic profile of ACY-1083 has been characterized in mice following

intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of ACY-1083 in Mice
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Parameter Value Species Dose
Route of
Administrat
ion

Source

Cmax 936 ng/mL Mouse 5 mg/kg
Intraperitonea

l (i.p.)
[1]

T½ 3.5 hours Mouse 5 mg/kg
Intraperitonea

l (i.p.)
[1]

Biologically

Active

Plasma

Exposure

8 hours Mouse 5 mg/kg
Intraperitonea

l (i.p.)
[1]

Pharmacodynamics
ACY-1083 exerts its biological effects primarily through the selective inhibition of HDAC6,

leading to a cascade of downstream events that contribute to its therapeutic potential.

In Vitro Activity
ACY-1083 is a highly potent inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1] It

demonstrates significant selectivity for HDAC6 over other HDAC isoforms, being over 260-fold

more selective for HDAC6 than for HDACs 1-9.[1] This selectivity is a key feature, as it

minimizes off-target effects associated with broader HDAC inhibition. A primary

pharmacodynamic marker of ACY-1083 activity is the dose-dependent increase in the

acetylation of α-tubulin, a known HDAC6 substrate.[1]

Table 2: In Vitro Selectivity of ACY-1083

Target IC50
Selectivity vs.
HDAC6

Source

HDAC6 3 nM - [1]

Other HDACs (1-9) >780 nM >260-fold [1]
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In Vivo Pharmacodynamics and Efficacy
Preclinical studies have extensively investigated the in vivo pharmacodynamic effects and

therapeutic efficacy of ACY-1083, particularly in models of chemotherapy-induced peripheral

neuropathy.

Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN):

ACY-1083 has been shown to effectively prevent and reverse mechanical allodynia,

spontaneous pain, and numbness in rodent models of cisplatin- and paclitaxel-induced

neuropathy.[1][2][5]

Treatment with ACY-1083 restores intraepidermal nerve fiber density, suggesting a role in

nerve regeneration.[5]

Mechanism of Action in CIPN:

The therapeutic effects of ACY-1083 in CIPN are believed to be mediated through a multi-

faceted mechanism:

Increased α-Tubulin Acetylation: Inhibition of HDAC6 by ACY-1083 leads to increased

acetylation of α-tubulin in peripheral nerves.[1] This is significant because α-tubulin

acetylation is crucial for the stability and function of microtubules, which are essential for

axonal transport.

Improved Mitochondrial Function: ACY-1083 enhances mitochondrial bioenergetics and

content in the tibial nerve and dorsal root ganglia of cisplatin-treated mice.[1] By improving

mitochondrial transport and health, ACY-1083 may alleviate the neuronal damage caused by

chemotherapeutic agents.

Modulation of Inflammatory Pathways: ACY-1083 has been shown to increase the

expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of

cisplatin-treated mice.[6][7] This effect is dependent on macrophages.[6][7] The increased IL-

10 signaling to sensory neurons is a critical component of the reversal of mechanical

hypersensitivity.[6]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of ACY-1083 in reversing chemotherapy-induced peripheral neuropathy.

Experimental Workflow for In Vivo Pharmacokinetic
Study
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Fast Mice Overnight

Administer 5 mg/kg ACY-1083 (i.p.)

Collect Blood Samples
(5, 15, 30 min, 1, 2, 4, 8, 24 h)

Centrifuge to Separate Plasma

Analyze Plasma Concentration of ACY-1083

Calculate Pharmacokinetic Parameters
(Cmax, T½, AUC)

Click to download full resolution via product page

Caption: Workflow for determining the pharmacokinetic profile of ACY-1083 in mice.

Experimental Protocols
In Vivo Pharmacokinetics in Mice

Animals: Mice were fasted overnight prior to the study.[1]

Formulation and Dosing: ACY-1083 was dissolved in a vehicle of 10% dimethylacetamide

and 10% Solutol HS 15 in saline.[1] A single dose of 5 mg/kg was administered via

intraperitoneal injection.[1]
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Blood Sampling: Blood was collected via retro-orbital bleeding at multiple time points post-

injection: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]

Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 5 minutes at

4°C.[1]

Analysis: Plasma concentrations of ACY-1083 were determined to calculate pharmacokinetic

parameters.

In Vivo Efficacy in a Cisplatin-Induced Neuropathy
Model

Animal Model: C57BL/6J mice were used.[1]

Induction of Neuropathy: Mice received two cycles of cisplatin (cumulative dose of 23

mg/kg).[1]

Treatment: Three days after the final cisplatin dose, when mechanical allodynia was

established, mice were treated daily with ACY-1083 (3 or 10 mg/kg, i.p.) or vehicle for 7

days.[1]

Formulation: For these studies, ACY-1083 was formulated in 20% 2-hydroxypropyl-β-

cyclodextrin and 0.5% hydroxypropyl methylcellulose in water.[1]

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments.[1]

Western Blot for α-Tubulin Acetylation
Tissue Collection: Tibial nerves were collected from mice treated with cisplatin and ACY-
1083 or vehicle.[1]

Protein Extraction and Quantification: Standard protein extraction and quantification methods

were used.

Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and

probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin.
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Detection and Analysis: Appropriate secondary antibodies and a detection system were used

to visualize the protein bands. The density of the bands was quantified to determine the

relative levels of acetylated α-tubulin.[1]

Conclusion
ACY-1083 is a selective HDAC6 inhibitor with a promising preclinical profile for the treatment of

chemotherapy-induced peripheral neuropathy. Its pharmacokinetic properties in mice allow for

sufficient plasma exposure to engage its target and elicit a pharmacodynamic response. The

mechanism of action is well-supported by evidence of increased α-tubulin acetylation, improved

mitochondrial function, and modulation of the IL-10 signaling pathway. While these preclinical

findings are encouraging, it is important to note the absence of publicly available data on the

safety, toxicology, and clinical development of ACY-1083 in humans. Further investigation is

warranted to translate these promising preclinical results into clinical applications.

Need Custom Synthesis?
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To cite this document: BenchChem. [ACY-1083: A Technical Guide to its Preclinical
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583906#acy-1083-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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